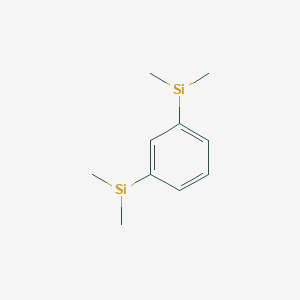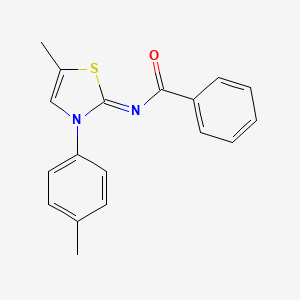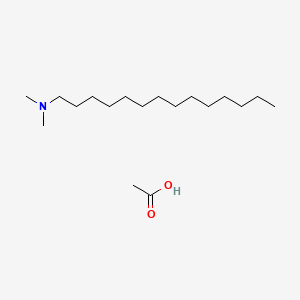
1-Tetradecanamine, N,N-dimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltetradecylammonium acetate is a quaternary ammonium compound with the molecular formula C18H39NO2. It is known for its surfactant properties and is commonly used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyltetradecylammonium acetate can be synthesized through the quaternization of dimethyltetradecylamine with acetic acid. The reaction typically involves heating the amine with acetic acid under reflux conditions to form the quaternary ammonium salt .
Industrial Production Methods: In industrial settings, the production of dimethyltetradecylammonium acetate involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyltetradecylammonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or hydroxides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Dimethyltetradecylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in cell lysis buffers and other biological preparations.
Medicine: It is explored for its antimicrobial properties and potential use in disinfectants.
Industry: It is used in the formulation of detergents, fabric softeners, and other cleaning agents.
Wirkmechanismus
The mechanism of action of dimethyltetradecylammonium acetate involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
- Dodecyl trimethyl ammonium bromide
- Tetradecyl trimethyl ammonium bromide
- Dioctyl dimethyl ammonium chloride
- Octyldecyl dimethyl ammonium chloride
- Didecyl dimethyl ammonium bromide
Comparison: Dimethyltetradecylammonium acetate is unique due to its specific chain length and acetate counterion, which confer distinct surfactant properties. Compared to similar compounds, it may exhibit different solubility, antimicrobial efficacy, and interaction with biological membranes .
Eigenschaften
CAS-Nummer |
24287-35-2 |
|---|---|
Molekularformel |
C16H35N.C2H4O2 C18H39NO2 |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
acetic acid;N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3;1-2(3)4/h4-16H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
WOJPVXQAVGCDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


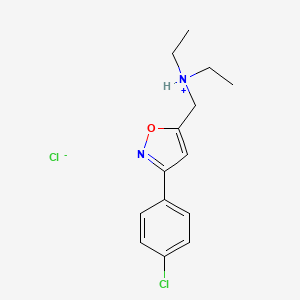

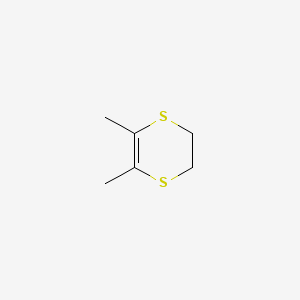
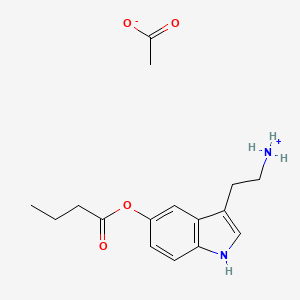
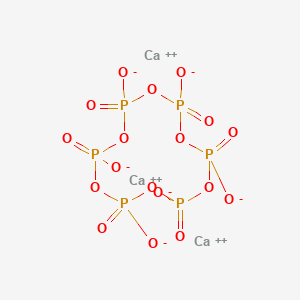
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)

![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)
